molecular formula C13H18ClNO B5622781 1-[2-(3-chlorophenoxy)ethyl]piperidine

1-[2-(3-chlorophenoxy)ethyl]piperidine

Cat. No.: B5622781
M. Wt: 239.74 g/mol
InChI Key: ZEFAJVJOQVQPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Chlorophenoxy)ethyl]piperidine is a piperidine derivative featuring a 3-chlorophenoxy ethyl substituent. Piperidine derivatives are prominent in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes. The 3-chlorophenoxy group distinguishes it from related compounds, influencing electronic, steric, and metabolic characteristics .

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFAJVJOQVQPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-chlorophenoxy)ethyl]piperidine typically involves the reaction of 3-chlorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-chlorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Phenolic compounds or dechlorinated products.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Histamine Receptor Modulation
    • Recent studies have explored the potential of piperidine derivatives, including 1-[2-(3-chlorophenoxy)ethyl]piperidine, as histamine H3 receptor antagonists. These compounds are designed to modulate neurotransmitter systems, which can have implications in treating conditions such as cognitive disorders and neurodegenerative diseases. For instance, modifications in the piperidine structure have shown promising results in enhancing affinity for H3 receptors, potentially leading to new treatments for Alzheimer's disease .
  • Anticancer Activity
    • Research indicates that piperidine-based compounds can exhibit selective cytotoxicity against cancer cells. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of specific cancer cell lines, particularly those with mutations in the RAS pathway. This suggests a role in targeted cancer therapies .
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial activities against various pathogens. Its structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to cell death. This application is particularly relevant in the context of rising antibiotic resistance .

Industrial Applications

  • Synthesis of Pharmaceutical Intermediates
    • This compound serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for developing new drugs .
  • Development of Agrochemicals
    • The compound's properties have also been explored in agricultural chemistry, where it may be used in formulating pesticides or herbicides due to its biological activity against pests .

Case Studies and Research Findings

StudyFindingsImplications
Study on Histamine H3 AntagonistsDemonstrated that derivatives showed nanomolar affinity for H3 receptorsPotential treatment for cognitive disorders
Anticancer Activity AssessmentSelective cytotoxicity observed in NRAS mutant cell linesTargeted therapy for specific cancer types
Antimicrobial Efficacy StudyInhibition of bacterial growth at low concentrationsAddressing antibiotic resistance

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cloperastine (1-[2-((4-Chlorophenyl)phenylmethoxy)ethyl]piperidine)

  • Structure: Contains a 4-chlorophenyl benzyl ether group instead of a 3-chlorophenoxy ethyl chain.
  • Pharmacology: Marketed as an antitussive, Cloperastine demonstrates the significance of the 4-chloro substitution in respiratory applications.
  • Metabolism: Limited data available, but the benzyl ether group is generally susceptible to oxidative metabolism, which could reduce bioavailability compared to phenoxy analogs .

4-(2-Biphenyl)-1-[2-(3-Methoxyphenyl)ethyl]piperidine (Compound 2d)

  • Structure : Features a 3-methoxyphenyl ethyl substituent.
  • Pharmacology : Exhibits affinity for the 5-HT7 receptor (Ki = 13 nM) but poor selectivity over 5-HT1A. The methoxy group’s electron-donating nature may enhance receptor binding compared to electron-withdrawing chloro substituents.
  • Metabolic Stability : 65% recovery of the parent compound after incubation with hepatic microsomes, suggesting moderate stability. The 3-methoxy group may slow oxidative degradation compared to chloro substituents .

(1-Methyl-4-piperidinyl)[3-[2-(3-Chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride

  • Structure : Incorporates a 3-chlorophenyl ethyl group linked to a pyridine ring.
  • Application : Used as a pharmaceutical intermediate. The 3-chloro substitution may influence binding to hydrophobic pockets in target proteins, though its exact role remains unclear .

Piperidine Derivatives with Trimethoxyphenyl and Chloroacetyl Groups

  • Structure : Examples include 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one.
  • Pharmacology : Trimethoxyphenyl groups are associated with antimitotic and antimicrobial activities. The chloroacetyl group may act as a reactive electrophile, contributing to covalent binding with biological targets .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: 3-Chloro vs. 4-Chloro: The meta (3-) chloro position in the target compound may confer distinct steric and electronic effects compared to para (4-) substitution in Cloperastine. This could alter receptor binding kinetics or metabolic pathways. Phenoxy vs. Benzyl Ether: The phenoxy group in the target compound may offer improved metabolic stability over benzyl ethers due to reduced susceptibility to oxidative cleavage .
  • Electron-donating groups (e.g., OMe) improve binding to receptors like 5-HT7 but may reduce metabolic stability .

Comparative Data Table

Compound Name Substituent Molecular Weight Key Pharmacological Data Metabolic Stability Application
1-[2-(3-Chlorophenoxy)ethyl]piperidine 3-Chlorophenoxy ethyl ~269.7* Not reported Unknown Research compound
Cloperastine 4-Cl-benzhydryloxy ethyl 329.86 Antitussive activity Not reported Approved antitussive
Compound 2d 3-Methoxyphenyl ethyl ~379.4* 5-HT7 Ki = 13 nM 65% recovery 5-HT7 ligand
(1-Methyl-4-piperidinyl)[3-[2-(3-Cl-Ph)ethyl]pyridinyl]methanone 3-Chlorophenyl ethyl pyridine ~375.3* Not reported Not reported Pharmaceutical intermediate
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-OMe-Ph)piperidine-4-one Trimethoxyphenyl, chloroacetyl ~586.0* Antimicrobial, antimitotic Not reported Preclinical research

*Calculated based on molecular formulas.

Q & A

Q. What are the optimal synthetic routes for 1-[2-(3-chlorophenoxy)ethyl]piperidine, and how can purity be ensured?

The synthesis typically involves alkylation of a piperidine core with a chlorophenoxyethyl group. Key steps include:

  • Nucleophilic substitution : Reacting piperidine with 2-(3-chlorophenoxy)ethyl bromide in a polar aprotic solvent (e.g., DMF) using a strong base (e.g., KOtBu) to facilitate alkylation .
  • Purification : Column chromatography (n-hexane/ethyl acetate gradients) removes unreacted starting materials, while recrystallization from ethanol yields high-purity crystals (>95%) .
  • Purity validation : Combustion analysis, HPLC, and NMR spectroscopy ensure chemical integrity .
Key Reaction ParametersLaboratory-Scale ConditionsIndustrial-Scale Considerations
SolventDMFSolvent recycling systems
TemperatureRoom temperatureControlled heating (25–50°C)
Yield Optimization~83% (lab-scale)Continuous flow reactors

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., chlorophenoxy ethyl chain integration at δ 3.5–4.5 ppm) and piperidine ring conformation .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
    • Mass Spectrometry :
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 254.1) and fragmentation pathways .
    • X-ray Crystallography : Determines absolute stereochemistry and crystal packing, requiring high-purity single crystals .

Q. What in vitro models are appropriate for preliminary assessment of biological activity?

  • Receptor binding assays : Screen for affinity at serotonin or dopamine receptors using radioligand displacement (e.g., ⁵-HT₂A receptor assays) .
  • Enzyme inhibition studies : Test acetylcholinesterase or monoamine oxidase inhibition via spectrophotometric methods .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimizing base strength : Use stronger bases (e.g., NaH) to enhance nucleophilicity of the piperidine nitrogen .
  • Solvent selection : Switch to THF or DMSO to improve solubility of intermediates .
  • Temperature control : Gradual heating (40–60°C) accelerates reaction kinetics without degrading sensitive groups .

Q. How should contradictory results in receptor binding assays be analyzed?

Discrepancies may arise from:

  • Receptor subtype selectivity : Use subtype-specific ligands (e.g., ⁵-HT₂A vs. ⁵-HT₂C) to clarify binding profiles .
  • Allosteric modulation : Perform functional assays (e.g., calcium flux) to distinguish orthosteric vs. allosteric effects .
  • Data normalization : Include positive/negative controls (e.g., ketanserin for ⁵-HT₂A) to validate assay conditions .

Q. What computational methods predict the bioactivity of novel analogs?

  • Molecular docking : Screen analogs against target receptor structures (e.g., ⁵-HT₂A PDB: 6WGT) to prioritize synthesis .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify high-affinity candidates .

Q. How can racemization issues during chiral derivative synthesis be resolved?

  • Chiral auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions .
  • HPLC chiral separation : Use polysaccharide-based columns (e.g., Chiralpak IA) to isolate enantiomers post-synthesis .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile solvents .
  • Waste disposal : Neutralize acidic/basic residues before incineration .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies between computational and empirical metabolic stability data?

  • In vitro-in silico alignment : Validate predictions with liver microsome assays (e.g., human CYP3A4 metabolism) .
  • Parameter adjustment : Refine computational models using experimental t₁/₂ values from LC-MS/MS analyses .

Structural-Activity Relationships (SAR)

Q. How does the chlorophenoxy substitution pattern influence bioactivity?

  • Meta vs. para substitution : The 3-chlorophenoxy group enhances lipid solubility, improving blood-brain barrier penetration compared to 4-chloro analogs .
  • Electron-withdrawing effects : Chlorine increases electrophilicity, potentiating covalent interactions with target receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.